molecular formula C21H23ClN2O5S B12311057 ChlorpromazineN-OxideMaleicAcidSalt

ChlorpromazineN-OxideMaleicAcidSalt

Cat. No.: B12311057
M. Wt: 450.9 g/mol
InChI Key: GYYYKWIEAVRKDQ-WLHGVMLRSA-N
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Description

ChlorpromazineN-OxideMaleicAcidSalt is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used to treat various psychiatric disorders, including schizophrenia and bipolar disorder . The compound this compound is formed by the oxidation of chlorpromazine and subsequent reaction with maleic acid, resulting in a salt form that may have unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ChlorpromazineN-OxideMaleicAcidSalt typically involves the oxidation of chlorpromazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. Once the N-oxide is formed, it is reacted with maleic acid to form the maleic acid salt. The reaction conditions for this step include maintaining a specific pH and temperature to ensure the complete formation of the salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ChlorpromazineN-OxideMaleicAcidSalt undergoes various chemical reactions, including:

    Oxidation: The initial formation of the N-oxide derivative from chlorpromazine.

    Reduction: The N-oxide can be reduced back to chlorpromazine under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: ChlorpromazineN-Oxide.

    Reduction: Chlorpromazine.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

ChlorpromazineN-OxideMaleicAcidSalt has several scientific research applications:

Mechanism of Action

The mechanism of action of ChlorpromazineN-OxideMaleicAcidSalt involves its interaction with various molecular targets. As an N-oxide derivative of chlorpromazine, it is believed to exert its effects through similar pathways, including:

Comparison with Similar Compounds

ChlorpromazineN-OxideMaleicAcidSalt can be compared with other similar compounds, such as:

    Chlorpromazine: The parent compound, primarily used as an antipsychotic.

    Thioridazine: Another phenothiazine antipsychotic with similar therapeutic effects but different side effect profiles.

    Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.

Uniqueness

This compound is unique due to its N-oxide group, which may confer additional pharmacological properties and potential therapeutic benefits. Its formation as a maleic acid salt also enhances its solubility and stability, making it a valuable compound for research and potential clinical applications .

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GYYYKWIEAVRKDQ-WLHGVMLRSA-N

Isomeric SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O

Origin of Product

United States

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